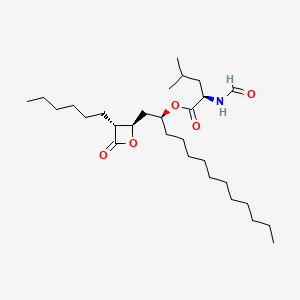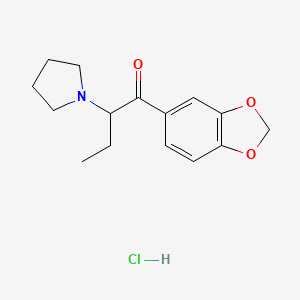
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include both amino and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the amino acid derivative, followed by esterification and subsequent coupling reactions to introduce the cyclohexyl and phenyl groups. Common reagents used in these reactions include carbodiimides for coupling and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.
化学反応の分析
Types of Reactions
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
特性
CAS番号 |
247027-50-5 |
|---|---|
分子式 |
C25H31NO5 |
分子量 |
425.525 |
IUPAC名 |
[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenyl] (3S)-3-cyclohexyl-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C25H31NO5/c1-30-24(28)22(26)16-18-12-14-21(15-13-18)31-23(27)17-25(29,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20,22,29H,3,6-7,10-11,16-17,26H2,1H3/t22-,25+/m0/s1 |
InChIキー |
WFASHKGMFBNWQM-WIOPSUGQSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)CC(C2CCCCC2)(C3=CC=CC=C3)O)N |
同義語 |
L-Tyrosine Methyl Ester (αS)-α-Cyclohexyl-α-hydroxybenzeneacetate (Salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)
![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)
